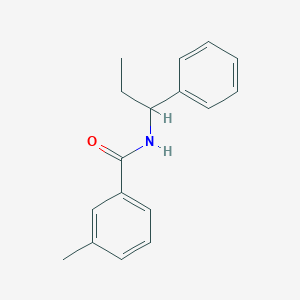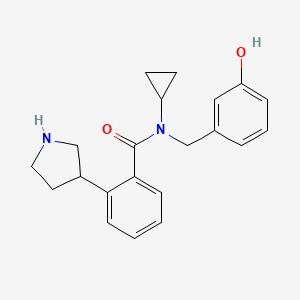
3-methyl-N-(1-phenylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(1-phenylpropyl)benzamide, also known as 3-Me-PPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been extensively studied for its potential use in scientific research.
作用机制
3-methyl-N-(1-phenylpropyl)benzamide acts as a dopamine receptor agonist, meaning that it binds to and activates the dopamine receptors in the brain. It has a higher affinity for the D1 receptor than the D2 receptor. Activation of the D1 receptor leads to an increase in intracellular cyclic AMP, which can lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-(1-phenylpropyl)benzamide can increase locomotor activity and induce stereotypic behaviors in animals. It has also been shown to increase dopamine release in the striatum, a brain region involved in motor control and reward processing. Additionally, 3-methyl-N-(1-phenylpropyl)benzamide has been shown to increase heart rate and blood pressure in animals.
实验室实验的优点和局限性
One advantage of using 3-methyl-N-(1-phenylpropyl)benzamide in lab experiments is its high selectivity for the D1 dopamine receptor. This allows researchers to specifically target this receptor and investigate its function. However, one limitation of using 3-methyl-N-(1-phenylpropyl)benzamide is its potential for inducing stereotypic behaviors in animals, which can interfere with the interpretation of results.
未来方向
For research on 3-methyl-N-(1-phenylpropyl)benzamide could include investigating its potential use as a therapeutic agent for disorders such as Parkinson's disease, which involves a loss of dopamine-producing neurons in the brain. Additionally, further research could be done to investigate the role of the D1 receptor in addiction and reward processing. Finally, studies could be done to investigate the potential of 3-methyl-N-(1-phenylpropyl)benzamide as a tool for imaging dopamine receptors in the brain.
合成方法
The synthesis of 3-methyl-N-(1-phenylpropyl)benzamide involves the reaction of 3-methylbenzoyl chloride with 1-phenylpropylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 3-methyl-N-(1-phenylpropyl)benzamide.
科学研究应用
3-methyl-N-(1-phenylpropyl)benzamide has been studied for its potential use as a research tool to investigate the function of dopamine receptors in the brain. Specifically, it has been used to study the D1 and D2 dopamine receptors, which are involved in the regulation of movement, reward, and motivation.
属性
IUPAC Name |
3-methyl-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-16(14-9-5-4-6-10-14)18-17(19)15-11-7-8-13(2)12-15/h4-12,16H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJVJVHHPZBKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclohexyl-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5377888.png)
![N-[2-(acetylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B5377892.png)
![2-amino-3-(aminocarbonyl)-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium trifluoroacetate](/img/structure/B5377898.png)
![3-(methoxymethyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5377905.png)
![N-methyl-1-(3-phenylpropyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5377909.png)
![3'-ethyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5377922.png)

![(2R*,3S*,6R*)-5-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377942.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5377958.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5377971.png)

![N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5377986.png)
![4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5377990.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5377996.png)